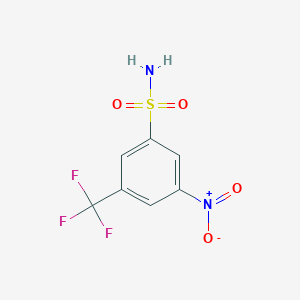
(3-methylidenecyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylidenecyclobutyl)benzene is an organic compound characterized by a cyclobutyl ring substituted with a methylene group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylidenecyclobutyl)benzene typically involves the reaction of cyclobutanone with methyltriphenylphosphonium bromide in the presence of a strong base such as potassium tert-butylate. The reaction is carried out in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-methylidenecyclobutyl)benzene can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different cyclobutyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclobutyl derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(3-methylidenecyclobutyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing.
Mechanism of Action
The mechanism of action of (3-methylidenecyclobutyl)benzene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, which can modify biological molecules and pathways. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylbenzene: Lacks the methylene group, making it less reactive in certain chemical reactions.
Methylcyclobutylbenzene: Similar structure but with a different substitution pattern, leading to different reactivity and applications.
Uniqueness
(3-methylidenecyclobutyl)benzene is unique due to the presence of the methylene group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a compound with significant potential in various fields of chemistry, biology, and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
CAS No. |
15760-38-0 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



